1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1440535-46-5
VCID: VC2746570
InChI: InChI=1S/C12H9N3O2/c1-14-9-5-3-2-4-8(9)12(13-14)15-10(16)6-7-11(15)17/h2-7H,1H3
SMILES: CN1C2=CC=CC=C2C(=N1)N3C(=O)C=CC3=O
Molecular Formula: C12H9N3O2
Molecular Weight: 227.22 g/mol

1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione

CAS No.: 1440535-46-5

Cat. No.: VC2746570

Molecular Formula: C12H9N3O2

Molecular Weight: 227.22 g/mol

* For research use only. Not for human or veterinary use.

1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione - 1440535-46-5

Specification

CAS No. 1440535-46-5
Molecular Formula C12H9N3O2
Molecular Weight 227.22 g/mol
IUPAC Name 1-(1-methylindazol-3-yl)pyrrole-2,5-dione
Standard InChI InChI=1S/C12H9N3O2/c1-14-9-5-3-2-4-8(9)12(13-14)15-10(16)6-7-11(15)17/h2-7H,1H3
Standard InChI Key WPOOPAJESSJFEZ-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C(=N1)N3C(=O)C=CC3=O
Canonical SMILES CN1C2=CC=CC=C2C(=N1)N3C(=O)C=CC3=O

Introduction

Structural Characteristics and Physicochemical Properties

1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound featuring an indazole ring fused with a pyrrole-2,5-dione moiety, contributing to its distinct chemical reactivity and stability. The compound is identified by CAS No. 1440535-46-5 and possesses a molecular formula of C₁₂H₉N₃O₂ with a molecular weight of 227.22 g/mol .

Structural Analysis

The structure of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione consists of a 1-methyl-1H-indazol-3-yl group attached to a pyrrole-2,5-dione ring. This configuration creates a molecule with multiple nitrogen-containing heterocycles that contribute to its unique chemical behavior . The indazole portion features a bicyclic ring system with nitrogen atoms at positions 1 and 2, while the pyrrole-2,5-dione (maleimide) moiety contains a five-membered ring with two carbonyl groups at positions 2 and 5.

Key Physicochemical Parameters

The compound's physicochemical properties are summarized in Table 1, providing essential data for research and application purposes.

PropertyValueSource
Molecular FormulaC₁₂H₉N₃O₂
Molecular Weight227.22 g/mol
CAS Number1440535-46-5
IUPAC Name1-(1-methylindazol-3-yl)pyrrole-2,5-dione
InChIInChI=1S/C12H9N3O2/c1-14-9-5-3-2-4-8(9)12(13-14)15-10(16)6-7-11(15)17/h2-7H,1H3
InChIKeyWPOOPAJESSJFEZ-UHFFFAOYSA-N
Canonical SMILESCN1C2=CC=CC=C2C(=N1)N3C(=O)C=CC3=O

These fundamental properties form the basis for understanding the compound's behavior in various chemical and biological systems.

Synthetic Methodologies

The synthesis of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione involves specific reaction pathways that enable its efficient production. Understanding these synthetic routes is crucial for researchers working with this compound.

Laboratory Synthesis

The primary synthetic route for 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-indazole-3-carbaldehyde with maleic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to facilitate the cyclization process.

Purification Techniques

After synthesis, purification steps are essential to obtain high-purity compound. Common purification techniques include:

  • Recrystallization using appropriate solvent systems

  • Column chromatography with optimized mobile phase compositions

  • Preparative HPLC for analytical-grade purity

Chemical Reactivity Patterns

The structural features of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione contribute to its distinctive reactivity patterns, making it a versatile building block in organic synthesis.

Key Reaction Types

The compound can undergo various chemical transformations, including:

Oxidation Reactions

1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products, typically leading to the formation of carboxylic acids or ketones.

Reduction Reactions

Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines depending on the specific reaction conditions.

Substitution Reactions

The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups, forming substituted indazole derivatives.

Reaction Conditions and Reagents

Table 2 summarizes common reaction conditions and reagents used for transformations of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione.

Reaction TypeCommon ReagentsTypical ConditionsMajor ProductsReferences
OxidationPotassium permanganate, Hydrogen peroxideAcidic mediumCarboxylic acids, Ketones
ReductionSodium borohydride, Lithium aluminum hydrideMethanol solventAlcohols, Amines
SubstitutionAmines, ThiolsPresence of a baseSubstituted indazole derivatives

These reaction patterns highlight the compound's versatility as a chemical building block and provide pathways for structural modification to enhance specific properties.

Biological Activities

1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione has garnered significant attention for its potential biological activities, particularly in the field of anticancer research.

Anticancer Properties

Research indicates that 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by modulating enzyme activities involved in cell cycle regulation and apoptosis. The compound's mechanism appears to involve binding to specific molecular targets, including enzymes and growth factor receptors that play crucial roles in cancer cell proliferation.

Mechanism of Action

The mechanism by which 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione exerts its biological effects involves binding to specific molecular targets. It is hypothesized that the compound may inhibit certain kinases involved in tumor growth and metastasis, thereby presenting a potential therapeutic avenue for cancer treatment. The unique structural configuration of the compound, with both indazole and pyrrole-2,5-dione moieties, contributes to its specific binding properties and biological interactions.

Comparison with Related Compounds

Understanding how 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione compares to structurally similar compounds provides valuable context for its properties and potential applications.

Structural Analogs

Several compounds share structural similarities with 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione:

  • 1-Methyl-1H-indazole-3-carbaldehyde: A precursor in the synthesis of the target compound, lacking the pyrrole-2,5-dione moiety.

  • 1-Methyl-1H-indazol-3-yl-methanol: A reduced form of the carbaldehyde precursor.

  • 1-Methyl-1H-indazole-3-carboxylic acid: An oxidized derivative of the indazole structure.

  • 3,4-bis(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione: A bis-indolyl analog with similar maleimide structure but containing indole instead of indazole moieties .

  • MKC-1 (3-(1-methyl-1H-indol-3-yl)-4-(1-methyl-6-nitro-1H-indol-3-yl)-1H-pyrrole-2,5-dione): A bisindolylmaleimide cell cycle inhibitor with established anticancer properties that has reached phase II clinical trials .

Comparative Analysis

Compared to similar compounds, 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione exhibits distinct properties due to its specific structural configuration. The presence of the indazole ring fused with the pyrrole-2,5-dione moiety imparts unique chemical and biological properties compared to purely indole-based or other heterocyclic analogs.

Table 3 provides a comparative analysis of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione and related compounds.

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesNotable PropertiesReferences
1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dioneC₁₂H₉N₃O₂227.22 g/molIndazole ring with pyrrole-2,5-dioneAnticancer activity, versatile reactivity
3,4-bis(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dioneC₂₂H₁₇N₃O₂355.4 g/molTwo indole rings with pyrrole-2,5-dioneSimilar biological potential
MKC-1C₂₂H₁₆N₄O₄400.4 g/molTwo indole rings (one nitrated) with pyrrole-2,5-dioneEstablished anticancer activity, clinical trials
3-(1H-Indazol-3-yl)-4-(1-pyridin-3-yl-1H-indol-3-yl)-pyrrole-2,5-dioneC₂₄H₁₅N₅O₂405.4 g/molIndazole and pyridine-substituted indole with pyrrole-2,5-dioneComplex heterocyclic structure

This comparative analysis demonstrates how the specific structural features of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione position it uniquely among related heterocyclic compounds.

Current Research Trends and Future Perspectives

Research on 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione continues to evolve, with several key trends emerging in recent scientific literature.

Emerging Research Directions

Current research trends involving 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione and related compounds include:

  • Structural Optimization: Researchers are exploring structural modifications to enhance specific biological activities, particularly anticancer properties.

  • Mechanism Elucidation: Efforts are underway to better understand the molecular mechanisms underlying the compound's biological effects, focusing on specific protein targets and signaling pathways.

  • Combination Strategies: Studies investigating the potential synergistic effects of combining this compound with established therapeutic agents are gaining traction.

Future Research Opportunities

Future research on 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione may focus on:

  • Targeted Delivery Systems: Developing nano-formulations or targeted delivery systems to enhance the compound's efficacy while minimizing potential side effects.

  • Expanded Therapeutic Applications: Exploring potential applications beyond cancer treatment, such as in autoimmune disorders or neurodegenerative diseases.

  • Computational Studies: Utilizing advanced computational methods to predict interactions with biological targets and guide rational design of more effective derivatives.

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